molecular formula C14H16N2O5 B2391599 Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate CAS No. 303994-54-9

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate

Cat. No.: B2391599
CAS No.: 303994-54-9
M. Wt: 292.291
InChI Key: CWRFVYRNVQCKNR-UHFFFAOYSA-N
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Description

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate is an organic compound with the molecular formula C14H16N2O5 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a nitrobenzoyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with nitrobenzoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Piperidine, 3-nitrobenzoyl chloride, and a base such as triethylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and prevent side reactions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Oxidation: m-Chloroperbenzoic acid.

Major Products Formed

    Reduction: Methyl 1-(3-aminobenzoyl)piperidine-4-carboxylate.

    Substitution: 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid.

    Oxidation: this compound N-oxide.

Scientific Research Applications

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate depends on its interaction with molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. The compound may inhibit specific enzymes or bind to receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate can be compared with other piperidine derivatives and nitrobenzoyl compounds:

    Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Similar in structure but lacks the nitro group, leading to different reactivity and applications.

    Methyl 1-(4-nitrobenzoyl)piperidine-4-carboxylate: Similar but with the nitro group in a different position, affecting its chemical behavior and biological activity.

    Methyl 1-(3-nitrobenzoyl)piperidine-3-carboxylate:

The unique combination of the nitrobenzoyl group and the piperidine ring in this compound makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-21-14(18)10-5-7-15(8-6-10)13(17)11-3-2-4-12(9-11)16(19)20/h2-4,9-10H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRFVYRNVQCKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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